molecular formula C14H22N2 B5655547 1-methyl-4-(3-methylbenzyl)-1,4-diazepane

1-methyl-4-(3-methylbenzyl)-1,4-diazepane

Cat. No. B5655547
M. Wt: 218.34 g/mol
InChI Key: CGOMEJUHVNWBES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been explored through various methods. For instance, a study reported the synthesis of benzo[e][1,4]diazepin-3-ones, which are related to 1-methyl-4-(3-methylbenzyl)-1,4-diazepane, by a formal [4+2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols via dual C-O bond cleavage. This method demonstrates an efficient strategy with potential applications in both chemistry and medicine (Geng et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been characterized in studies through various analytical techniques. For example, the structural characterization of 1,4-diazepanes prepared by condensation and subsequent reduction was reported, showing that these compounds adopt a twisted chair conformation in their seven-membered ring (Ramírez-Montes et al., 2012).

Chemical Reactions and Properties

1,4-Diazepane derivatives participate in various chemical reactions, reflecting their chemical properties. A study on the synthesis of N,N′-disubstituted-1,4-diazepanes highlighted the flexibility and reactivity of these compounds, particularly in forming stable structures and undergoing reactions that illustrate the conformational flexibility of their seven-membered rings (Pedro I. Ramírez-Montes et al., 2012).

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and crystalline structure, have been studied. For example, the synthesis and resolution of a specific 1,4-diazepane compound showed that it exists as a racemic mixture, demonstrating its physical characteristics and potential for separation into enantiomerically pure forms (Harada et al., 1997).

Chemical Properties Analysis

The chemical properties of 1,4-diazepane derivatives are influenced by their structure and the substituents present on the diazepane ring. Studies such as the one on stereoselective synthesis of 1,4-diazepane derivatives highlight the influence of substituents on the chemical behavior and reactivity of these compounds (Sotoca et al., 2009).

properties

IUPAC Name

1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13-5-3-6-14(11-13)12-16-8-4-7-15(2)9-10-16/h3,5-6,11H,4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOMEJUHVNWBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(3-methylbenzyl)-1,4-diazepane

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